molecular formula C18H16N4O3S B2562712 N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896331-10-5

N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2562712
CAS No.: 896331-10-5
M. Wt: 368.41
InChI Key: AMKMQOJSYSBLIC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a fused pyrido[1,2-a][1,3,5]triazine core, a structure of high interest in medicinal chemistry. Compounds with this heterocyclic scaffold are frequently investigated as potential inhibitors of key enzymatic targets, such as poly(ADP-ribose) polymerase (PARP), which is a well-established target in oncology for the treatment of various cancers . The mechanism of action for such inhibitors typically involves binding to the enzyme's active site, disrupting its activity, and inducing synthetic lethality in cancer cells with pre-existing DNA repair deficiencies. Beyond oncology, research into related compounds suggests potential applications in other therapeutic areas, including cardiovascular diseases, inflammatory conditions, and management of reperfusion injury . The molecular structure of this compound includes hydrogen bond acceptors and donors, which are critical for interactions with biological targets. It is presented as a high-purity screening compound for use in drug discovery and development programs. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own experiments to validate the specific properties and activity of this compound for their unique applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-11-7-8-22-15(9-11)20-17(21-18(22)25)26-10-16(24)19-14-5-3-13(4-6-14)12(2)23/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKMQOJSYSBLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-triazine core with an acetylphenyl group and a sulfanyl moiety. The molecular formula is C₁₈H₁₈N₄O₂S, and it possesses several functional groups that contribute to its reactivity and biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
    • Acetylcholinesterase (AChE) : Important for neurotransmission.
    • Cyclooxygenase (COX) : Involved in inflammation pathways.
    • Proteases : Implicated in various diseases including cancer.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest it may have antibacterial and antifungal effects, although further research is needed to confirm these findings.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

StudyMethodologyFindings
Study 1AChE inhibition assayIC₅₀ = 12.5 μM (moderate inhibition)
Study 2Antioxidant assayExhibited significant DPPH radical scavenging activity
Study 3Antimicrobial testingEffective against Staphylococcus aureus (zone of inhibition = 15 mm)

Case Studies

  • Case Study on Neuroprotection : In a study examining neuroprotective effects, the compound was found to reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases.
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound. Results indicated a reduction in pro-inflammatory cytokines when treated with this compound in cellular models.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates good absorption and distribution characteristics based on computational predictions. Additionally, toxicity assessments using ProtTox-II software suggest that the compound does not exhibit significant cytotoxicity or hepatotoxicity at therapeutic concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzimidazole Derivatives
  • Example: N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Structure: Benzimidazole replaces pyrido-triazinone. Activity: Demonstrated antiproliferative properties in synthesis studies. Key Difference: Benzimidazole’s planar structure may enhance DNA intercalation, whereas pyrido-triazinone’s fused rings could improve metabolic stability.
Triazole Derivatives
  • Examples: VUAA-1 and OLC-12 (Orco agonists) Structure: 1,2,4-triazole core with ethyl/pyridinyl substituents. Activity: Target insect odorant receptors (ORs). Key Difference: Triazoles exhibit strong hydrogen-bonding capacity, whereas pyrido-triazinone’s carbonyl groups may favor interactions with serine/threonine kinases.
Oxadiazole Derivatives
  • Example: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Structure: 1,3,4-oxadiazole linked to indole. Activity: Evaluated for LOX, α-glucosidase, and BChE inhibition.

Substituent Effects

Aryl Group Modifications
  • Nitro vs. Acetyl Groups :
    • Nitro-containing analog : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Impact: Nitro groups increase electrophilicity but may raise toxicity concerns.
Sulfur Modifications
  • Sulfonyl vs. Sulfanyl :
    • Sulfonyl analog (e.g., compound B13 in ):
  • Impact: Sulfonyl groups enhance solubility but reduce nucleophilicity.

Physicochemical Properties

  • Solubility: Pyrido-triazinone’s fused rings may reduce solubility compared to oxadiazoles or sulfamoyl-containing analogs .
  • Stability :
    • The absence of nitro groups in the target compound suggests better metabolic stability than nitro-phenyl derivatives .

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